molecular formula C13H15N3O B7740811 6-methyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one

6-methyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one

Cat. No.: B7740811
M. Wt: 229.28 g/mol
InChI Key: GNWBNPVBTAFLNK-UHFFFAOYSA-N
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Description

6-methyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Properties

IUPAC Name

6-methyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-9-12(17)16-13(15-10)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWBNPVBTAFLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one typically involves the reaction of 6-methyl-2-chloropyrimidin-4-one with 2-phenylethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-methyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.

    Pyrimidopyrimidines: These bicyclic compounds have two fused pyrimidine rings and are studied for their unique chemical properties.

Uniqueness

6-methyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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